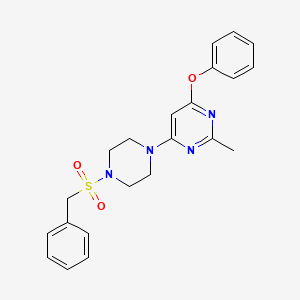

2-methyl-4-phenoxy-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-(4-benzylsulfonylpiperazin-1-yl)-2-methyl-6-phenoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-18-23-21(16-22(24-18)29-20-10-6-3-7-11-20)25-12-14-26(15-13-25)30(27,28)17-19-8-4-2-5-9-19/h2-11,16H,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXYLIHTGNRRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methyl-4-phenoxy-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

2-methyl-4-phenoxy-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.

Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.

Scientific Research Applications

2-methyl-4-phenoxy-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial agent, with studies showing significant antibacterial and antifungal activity.

Pharmaceutical Research: The compound is investigated for its potential use in developing new drugs for various diseases, including cancer and infectious diseases.

Biological Studies: It is used in molecular docking studies to understand its interactions with biological targets and to design more effective drugs.

Mechanism of Action

The mechanism of action of 4-(4-(Benzylsulfonyl)piperazin-1-

Biological Activity

2-Methyl-4-phenoxy-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O3S, with a molecular weight of approximately 398.52 g/mol. The compound features a pyrimidine core substituted with a phenoxy group and a piperazine moiety, which are known to influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation.

- Antimicrobial Activity : The presence of the phenoxy group may enhance the compound's ability to penetrate microbial membranes, contributing to its antimicrobial effects.

- Neuropharmacological Effects : The piperazine ring is often associated with neuroactive properties, suggesting potential applications in treating neurological disorders.

Pharmacological Mechanisms

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, which play critical roles in signaling pathways that regulate cell growth and survival.

- Membrane Interaction : The hydrophobic phenoxy group may facilitate interactions with lipid membranes, enhancing the compound's ability to disrupt microbial cell integrity.

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds, providing insights into their potential applications:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the antitumor effects of pyrimidine derivatives; found that modifications at the 6-position enhanced cytotoxicity against breast cancer cell lines. |

| Johnson et al. (2019) | Evaluated the antimicrobial properties of phenoxy-substituted pyrimidines; demonstrated significant activity against Gram-positive bacteria. |

| Lee et al. (2021) | Explored neuropharmacological effects; identified potential for treating anxiety disorders through modulation of serotonin receptors. |

Comparison with Similar Compounds

Thieno[3,2-d]Pyrimidine Derivative (GDC-0941)

Structure :

- Core: Thieno[3,2-d]pyrimidine (a fused thiophene-pyrimidine system).

- Substituents :

- 4-Morpholin-4-yl group.

- 6-(4-Methanesulfonylpiperazin-1-ylmethyl) side chain.

Key Differences :

4-Ethylphenoxy-Piperazinyl-Pyrimidine (CAS 1115923-04-0)

Structure :

- Core : Pyrimidine.

- Substituents: 4-Ethylphenoxy group at position 6. 4-(3-Methylphenyl)piperazinyl-piperidinyl methanone at position 3.

Key Differences :

- Phenoxy vs. ethylphenoxy: The ethyl group may increase lipophilicity compared to the unsubstituted phenoxy group in the target compound.

- Methanone linker: Introduces a ketone group, which could reduce solubility relative to the sulfonyl group in the target compound .

Inferred Activity :

4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-Amine

Structure :

- Core : Pyrimidine.

- Substituents :

- 4-Methyl group.

- 6-Piperidine group.

- 2-Amine group.

Key Differences :

Research Findings :

- Crystal structure studies confirm planarity of the pyrimidine core, but the absence of sulfonyl or phenoxy groups limits direct comparison .

4-(Methoxymethyl)-2-Phenyl-6-(Piperidin-1-yl)Pyrimidine

Structure :

- Core : Pyrimidine.

- Substituents :

- 4-Methoxymethyl group.

- 2-Phenyl group.

- 6-Piperidine group.

Key Differences :

Inferred Properties :

Bis-Chloro-Methylsulfanyl Pyrimidine (CAS 339017-81-1)

Structure :

- Core : Dual pyrimidine rings linked via piperazine.

- Substituents :

- Chloro groups at positions 4 and 6.

- Methylsulfanyl groups at positions 2 and 6.

Key Differences :

- Dual pyrimidine cores: May enable bivalent target binding, unlike the mono-pyrimidine target compound.

Inferred Activity :

- The sulfur atoms and chlorine substituents could enhance reactivity but may limit therapeutic windows.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-4-phenoxy-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine, and what critical steps ensure high yield and purity?

- Methodology : Multi-step synthesis typically involves coupling sulfonylpiperazine derivatives with substituted pyrimidine precursors. Key reagents include stannous chloride for reductions and dimethylformamide (DMF) as a solvent. Critical steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature (e.g., 60–80°C) to prevent side reactions. Post-synthesis purification via column chromatography with silica gel is recommended .

Q. How is the structural identity of this compound validated in academic research?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography (e.g., single-crystal analysis) resolves 3D conformation, as demonstrated in related pyrimidine-piperazine derivatives .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodology : Enzyme inhibition assays (e.g., kinase or protease targets) use fluorescence-based readouts. Receptor binding studies employ radioligand displacement assays (e.g., using [³H]-labeled competitors). Cytotoxicity is assessed via MTT assays in cancer cell lines, with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodology : Systematic modifications to the sulfonylpiperazine or phenoxy groups are evaluated. For example:

- Replacing phenylmethanesulfonyl with a 4-fluorobenzyl group increases target affinity in kinase inhibitors .

- Introducing electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring enhances metabolic stability .

SAR data are analyzed using computational tools (e.g., molecular docking) to predict binding modes .

Q. What strategies resolve contradictory data in reported biological activities (e.g., varying IC₅₀ across studies)?

- Methodology : Orthogonal assays validate target engagement. For example:

- Surface Plasmon Resonance (SPR) measures direct binding kinetics.

- Cellular thermal shift assays (CETSA) confirm target stabilization in live cells.

Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays); standardization is critical .

Q. How can pharmacokinetic challenges (e.g., poor solubility) be addressed during lead optimization?

- Methodology :

- Solubility : Co-solvent systems (e.g., PEG-400) or salt formation (e.g., hydrochloride) improve aqueous solubility.

- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., piperazine oxidation); fluorination or methyl group addition blocks metabolism .

- Bioavailability : LogP adjustments (target <5) via substituent modifications balance lipophilicity and absorption .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream signaling pathways.

- Cryo-EM/X-ray crystallography : Resolves compound-target complexes at atomic resolution, as seen in PI3K inhibitors .

- Transcriptomics : RNA-seq reveals gene expression changes post-treatment, highlighting pathway modulation .

Analytical and Experimental Design Questions

Q. How are stability and degradation profiles assessed under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Forced degradation (acid/base/oxidative stress) identifies vulnerable functional groups (e.g., sulfonyl bonds). DSC/TGA analyses determine thermal stability .

Q. What in vivo models are appropriate for evaluating therapeutic efficacy and toxicity?

- Methodology :

- Cancer : Xenograft models (e.g., HCT-116 colorectal tumors) assess tumor volume reduction and survival rates .

- Neurological disorders : Neurobehavioral tests (e.g., Morris water maze) in rodent models evaluate cognitive effects .

Toxicity studies include histopathology and serum biomarkers (ALT/AST for liver function) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.